2-(2-Oxo-2-phenylethyl)isoquinolinium
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Overview
Description
2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM is a chemical compound that belongs to the class of isoquinolinium salts This compound is known for its unique structural features, which include an isoquinoline ring system substituted with a phenylethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM typically involves the reaction of 2-bromo-1-phenylethanone with isoquinoline in dry acetonitrile at room temperature. The reaction mixture is stirred until the formation of the desired product, which is then isolated by filtration and washed with acetonitrile to obtain pure 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM bromide .
Industrial Production Methods
While specific industrial production methods for 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isoquinolinium moiety.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with alkynes to form pyrrolo[2,1-a]isoquinolines.
Reduction Reactions: The oxo group can be reduced under appropriate conditions to yield corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Cycloaddition Reactions: Often carried out in the presence of bases like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Commonly use reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Pyrrolo[2,1-a]isoquinolines: Formed via cycloaddition reactions with alkynes.
Alcohol Derivatives: Resulting from the reduction of the oxo group.
Scientific Research Applications
2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM has garnered interest in various scientific research fields due to its versatile chemical properties:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other functional materials due to its stable isoquinoline core.
Mechanism of Action
The mechanism of action of 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM is largely dependent on its interaction with molecular targets and pathways. The isoquinolinium moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. For instance, it may inhibit specific enzymes or disrupt cellular processes by forming stable complexes with target proteins.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM, known for its wide range of biological activities.
Phenacylisoquinolinium Bromide: A closely related compound with similar structural features and reactivity.
Uniqueness
2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM is unique due to the presence of the oxo group on the phenylethyl side chain, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo cycloaddition reactions to form complex heterocyclic structures further distinguishes it from other isoquinoline derivatives .
Properties
IUPAC Name |
2-isoquinolin-2-ium-2-yl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO/c19-17(15-7-2-1-3-8-15)13-18-11-10-14-6-4-5-9-16(14)12-18/h1-12H,13H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJGECMVWAMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NO+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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